molecular formula C29H22ClN3O3S B11706301 Benzyl {[4-(3-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate

Benzyl {[4-(3-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11706301
M. Wt: 528.0 g/mol
InChI Key: YYWKSKISMHWPJJ-UHFFFAOYSA-N
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Description

BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with various functional groups, including a cyano group, a chlorophenyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of Functional Groups: The cyano, chlorophenyl, and phenylcarbamoyl groups are introduced through nucleophilic substitution and electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the pyridine derivative with benzyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s various functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}PROPIONATE: Similar structure but with a propionate group instead of an acetate group.

    BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYRATE: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness

The uniqueness of BENZYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H22ClN3O3S

Molecular Weight

528.0 g/mol

IUPAC Name

benzyl 2-[4-(3-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C29H22ClN3O3S/c1-19-26(28(35)33-23-13-6-3-7-14-23)27(21-11-8-12-22(30)15-21)24(16-31)29(32-19)37-18-25(34)36-17-20-9-4-2-5-10-20/h2-15H,17-18H2,1H3,(H,33,35)

InChI Key

YYWKSKISMHWPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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